N-tert-Butyl-2,3-dihydro-1-benzofuran-6-amine

Description

Systematic Nomenclature and Structural Identification

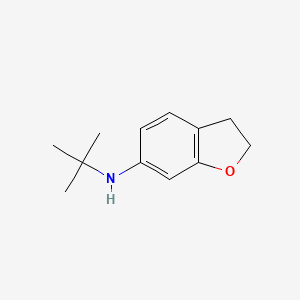

The IUPAC name N-tert-butyl-2,3-dihydro-1-benzofuran-6-amine reflects its structural composition. The benzofuran core consists of a benzene ring fused to a 2,3-dihydrofuran ring, with an amine group (-NH-) at the sixth position. The tert-butyl substituent (-C(CH₃)₃) is attached to the nitrogen atom, imparting steric bulk and influencing the compound’s physicochemical properties. The systematic naming follows IUPAC guidelines for bicyclic heterocycles, prioritizing the oxygen-containing furan ring as the parent structure.

Key identifiers include:

- CAS Registry Number : 61070-36-8

- Molecular Formula : C₁₂H₁₇NO

- Molecular Weight : 191.27 g/mol

- SMILES Notation : CC(C)(C)NC1=CC2=C(C=C1)OCC2

The planar benzofuran system adopts a partially saturated conformation due to the 2,3-dihydro modification, reducing aromaticity in the furan ring. X-ray crystallography or NMR spectroscopy typically confirms the regioisomeric position of the amine group, distinguishing it from analogs like N-tert-butyl-2,3-dihydro-1-benzofuran-5-amine (CAS 61090-72-0).

Historical Context in Heterocyclic Compound Research

Benzofuran derivatives have been studied since the late 19th century, with early work focusing on natural products like psoralen. The synthesis of dihydrobenzofuran amines emerged in the mid-20th century as researchers explored heterocycles for drug discovery. This compound represents a modern synthetic analog designed to optimize pharmacokinetic properties. The tert-butyl group, introduced to modulate lipophilicity and metabolic stability, reflects advancements in medicinal chemistry strategies from the 1990s onward.

Historically, benzofuran derivatives have served as precursors to anticoagulants, antimicrobials, and CNS-active agents. The dihydrofuran moiety in this compound enhances conformational rigidity compared to fully aromatic benzofurans, a feature exploited in structure-activity relationship (SAR) studies targeting neurotransmitter receptors.

Position Within Benzofuran Derivatives Taxonomy

Benzofuran derivatives are classified based on:

- Degree of Saturation : Fully aromatic (e.g., benzofuran) vs. partially saturated (e.g., 2,3-dihydrobenzofuran).

- Substituent Patterns : Functional groups at positions 4–7 on the benzene ring and the furan oxygen’s proximity.

- Nitrogen Incorporation : Presence of amine, amide, or nitro groups.

This compound occupies a distinct niche as a 2,3-dihydrobenzofuran with a primary amine at C6, modified by a tert-butyl group. This places it between simpler amines like 2,3-dihydro-1-benzofuran-4-amine (C₈H₉NO) and more complex analogs such as 4,6-di-tert-butyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol (C₂₆H₄₄O₂). Its structural hybridity enables applications in asymmetric catalysis and as a building block for N-heterocyclic scaffolds.

The compound’s taxonomy highlights three critical features:

- Stereoelectronic Effects : The tert-butyl group induces steric hindrance, affecting reaction kinetics at the amine site.

- Hydrogen Bonding Capacity : The NH group participates in intermolecular interactions, influencing crystallization behavior.

- Oxidation Sensitivity : The dihydrofuran ring is susceptible to oxidative ring-opening, necessitating inert storage conditions.

Properties

CAS No. |

61070-36-8 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-tert-butyl-2,3-dihydro-1-benzofuran-6-amine |

InChI |

InChI=1S/C12H17NO/c1-12(2,3)13-10-5-4-9-6-7-14-11(9)8-10/h4-5,8,13H,6-7H2,1-3H3 |

InChI Key |

KFZRJKRIKVANFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=CC2=C(CCO2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,3-dihydrobenzofuran with tert-butylamine under specific conditions to achieve the desired substitution . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(tert-Butyl)-2,3-dihydrobenzofuran-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Synthesis and Catalysis

N-tert-Butyl-2,3-dihydro-1-benzofuran-6-amine is utilized in various chemical synthesis processes. Its unique structure allows it to act as a catalyst in organic reactions. The compound can participate in several types of reactions:

- Oxidation Reactions : It can undergo oxidation to form corresponding ketones or alcohols using agents like tert-butyl hydroperoxide.

- Reduction Reactions : It can be reduced to form amines or alcohols with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The tert-butyl group can be replaced by other functional groups, leading to various substituted benzofuran derivatives.

These properties make it valuable in synthesizing complex organic molecules and pharmaceuticals .

Antifungal Activity

This compound has been investigated for its potential antifungal properties against various strains of fungi, including Candida spp. Its mechanism of action involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Antioxidant Properties

Research indicates that derivatives of benzofuran compounds exhibit potent antioxidant activity. For instance, 4,6-di-tert-butyl derivatives have shown significant inhibition of lipid peroxidation and low-density lipoprotein (LDL) oxidation, suggesting potential applications in preventing atherosclerosis .

Cannabinoid Receptor Agonism

Certain derivatives of N-tert-butyl-2,3-dihydro-1-benzofuran have been identified as selective agonists for cannabinoid receptor type 2 (CB2). These compounds demonstrate efficacy in models of inflammatory and neuropathic pain, indicating their potential for developing new analgesics .

Industrial Applications

In material science, this compound is being explored for the development of new materials with specific properties. Its unique chemical structure allows for the modification of physical properties relevant to various industrial applications.

Case Study 1: Antifungal Research

A study evaluating the antifungal activity of N-tert-butyl derivatives showed promising results against Candida albicans, highlighting its potential as a therapeutic agent .

Case Study 2: Antioxidant Efficacy

In vivo studies demonstrated that 4,6-di-tert-butyl derivatives significantly reduced LDL oxidation in hyperlipidemic rabbits compared to standard antioxidants like vitamin E. This suggests that these compounds could be more effective in clinical settings .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Chemical Synthesis | Catalyst in organic reactions | Facilitates formation of complex molecules |

| Antifungal Activity | Inhibition of Candida spp. | Effective antifungal properties observed |

| Antioxidant Activity | Inhibition of LDL oxidation | More potent than vitamin E |

| Pain Management | CB2 receptor agonism | Reduces neuropathic pain without locomotor effects |

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets. The tert-butyl group and the amine group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 2,3-dihydro-1-benzofuran-6-amine scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity:

Key Structural Analogs

*Estimated based on structural similarity to analogs.

Pharmacological Implications

- CB2 Receptor Agonism : Compounds like 23 () highlight the importance of bulky substituents (e.g., tert-butyl, benzyl) in enhancing CB2 selectivity. The tert-butyl group in this compound may similarly improve binding affinity over CB1, reducing central nervous system side effects .

- The 5-ethoxy derivative’s higher molecular weight (193.24) may further complicate pharmacokinetics .

Stability and Commercial Viability

- Discontinued Compounds : The 5-ethoxy-2-methyl derivative (CAS 885529-64-6) was discontinued, possibly due to synthetic complexity, instability, or insufficient efficacy .

- Commercial Availability : Unsubstituted and dimethyl analogs remain available (Aladdin, American Elements), emphasizing their utility as building blocks for further derivatization .

Biological Activity

N-tert-butyl-2,3-dihydro-1-benzofuran-6-amine is an organic compound with significant biological activity due to its unique structural characteristics, which include a benzofuran ring system, a tert-butyl group, and an amine functional group. This compound has garnered attention in pharmacological research for its interactions with various biological targets, particularly enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇NO, with a molecular weight of approximately 191.27 g/mol. The structure integrates a saturated dihydrobenzofuran moiety with a tert-butyl substituent at the nitrogen atom of the amine group, enhancing its chemical reactivity and biological interactions.

This compound exhibits its biological activity primarily through:

- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially leading to inhibition or modification of their activity. This interaction is facilitated by the tert-butyl and amine groups, which allow for versatile binding to enzyme active sites.

- Receptor Modulation : Preliminary studies suggest that this compound may act as an antagonist or modulator for certain receptors, including histamine receptors. This property makes it a candidate for further exploration in treating neurological disorders.

Biological Activity Data

Research has indicated that this compound may possess various pharmacological effects. Here are some key findings from recent studies:

Neuropathic Pain Studies

In a study investigating the effects of this compound on neuropathic pain models (e.g., spinal nerve ligation), the compound was found to effectively reduce pain responses without impairing motor function. This suggests that it may selectively target pain pathways without central nervous system side effects .

Histamine Receptor Antagonism

Another research effort focused on the compound's interaction with histamine receptors, particularly H3 and H4 types. The findings indicated that this compound could modulate neurotransmitter release by acting on these receptors, which is relevant for conditions such as cognitive disorders and obesity .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzofuran with tert-butylamine under controlled conditions. This method can be adapted for industrial production by optimizing reaction conditions to enhance efficiency.

Comparison with Related Compounds

Several compounds share structural similarities with this compound. Here’s a comparative analysis:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| Tert-butylamine | Contains a tert-butyl group but lacks the benzofuran ring | No aromatic system present |

| 2,3-Dihydrobenzofuran | Lacks both tert-butyl and amine groups | No nitrogen functionality |

| Tert-butyl carbamate | Contains both tert-butyl and an amine group | Different structural context (carbamate vs amine) |

Q & A

Q. What are the optimal synthetic routes for N-tert-Butyl-2,3-dihydro-1-benzofuran-6-amine to achieve high purity?

A common method involves coupling 2,3-dihydro-1-benzofuran-6-amine with tert-butyl groups under alkaline conditions. For example, reactions using DMF as a solvent, LiH as a base, and controlled pH (e.g., Na₂CO₃) can yield the compound with >95% purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

- GC/MS : To verify molecular weight and detect volatile impurities (e.g., residual solvents) .

- NMR (¹H/¹³C) : For structural confirmation, particularly to resolve signals from the tert-butyl group (δ ~1.3 ppm in ¹H NMR) and the dihydrobenzofuran backbone .

- Elemental Analysis : To validate stoichiometry and purity .

Q. How can researchers assess the purity of this compound?

Use a combination of:

- HPLC with UV detection (λ = 254 nm) to quantify organic impurities.

- Karl Fischer titration for water content analysis.

- Mass spectrometry to identify trace byproducts, such as unreacted amine intermediates .

Advanced Research Questions

Q. How to address contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or MS data often arise from variations in reaction conditions (e.g., pH, temperature). For example, incomplete tert-butyl group attachment may produce residual 2,3-dihydro-1-benzofuran-6-amine. Implement reaction monitoring (e.g., in-situ FTIR) to track tert-butyl incorporation and optimize reaction time/temperature .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature?

Conduct accelerated stability studies :

Q. How can this compound be functionalized for use in multi-step syntheses?

The amine group (-NH₂) is reactive toward:

- Acylation : React with acyl chlorides (e.g., benzofuran-2-carbonyl chloride) in dichloromethane to form amide derivatives .

- Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to modify the benzofuran ring .

Q. What computational methods are suitable for predicting interactions of this compound with biological targets?

Use molecular docking (e.g., AutoDock Vina) to model binding to enzymes like monoamine oxidases. Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Data Analysis and Experimental Design

Q. How to resolve conflicting bioactivity results in different assay systems?

- Control for solvent effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Validate target specificity : Perform counter-screens against related enzymes (e.g., compare inhibition of MAO-A vs. MAO-B).

- Replicate under standardized conditions (e.g., pH 7.4, 37°C) .

Q. What experimental designs are optimal for studying its role in oxidative stress pathways?

- In vitro : Treat neuronal cell lines (e.g., SH-SY5Y) with the compound and induce oxidative stress using H₂O₂. Measure ROS levels via DCFH-DA fluorescence.

- In vivo : Use rodent models to assess neuroprotective effects, combining behavioral assays (e.g., Morris water maze) with immunohistochemical analysis of oxidative markers (e.g., 8-OHdG) .

Methodological Notes

- Synthesis Optimization : Adjust tert-butyl bromide equivalents and reaction time to minimize di-tert-butyl byproducts .

- Analytical Cross-Validation : Correlate HPLC purity data with ¹H NMR integration (e.g., tert-butyl vs. aromatic proton ratios) for accuracy .

- Safety : Handle with PPE due to limited toxicity data; avoid inhalation/contact (see Safety Data Sheet recommendations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.